Validated GnRH Antagonist Intermediate
2-Amino-2-[4-(methylthio)phenyl]ethanol has a documented and validated role as a specific synthetic intermediate in the development of potent Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. It is the established product of a defined synthetic step involving the reduction of amino[4-(methylthio)phenyl]acetic acid with lithium aluminum tetrahydride in THF [1]. This contrasts with regioisomeric analogs, which are not the subject of this specific validated synthetic route. While this reaction is a means of production, its documentation in a peer-reviewed medicinal chemistry study focused on SAR around the GnRH antagonist scaffold provides a higher degree of confidence for its use in generating novel analogs [2].
| Evidence Dimension | Synthetic Utility in Validated Medicinal Chemistry Route |
|---|---|
| Target Compound Data | Validated as a specific intermediate in the synthesis of 3-(2-aminoethyl)uracil derivatives for GnRH antagonist SAR studies. |
| Comparator Or Baseline | Regioisomeric analogs (e.g., 2-amino-2-(3-(methylthio)phenyl)ethanol) - Not specified for this validated route. |
| Quantified Difference | Not applicable; the differentiation is in the documented application for the target compound's specific regiochemistry in a peer-reviewed SAR study. |
| Conditions | Reduction of amino[4-(methylthio)phenyl]acetic acid with LiAlH4 in THF, as part of a medicinal chemistry program for GnRH antagonists. |
Why This Matters
For procurement, this provides assurance that the compound has a peer-reviewed precedent for generating biologically relevant molecules, reducing the risk associated with using an unvalidated building block in a drug discovery campaign.
- [1] Molaid. 2-amino-2-[4-(methylthio)phenyl]ethanol | 910443-19-5: Reaction Information as Product. View Source
- [2] Eur J Med Chem. 2018; 143: 1717-1731. Synthesis and biological evaluation of 3-(2-aminoethyl)uracil derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists. DOI: 10.1016/j.ejmech.2017.12.095. View Source
